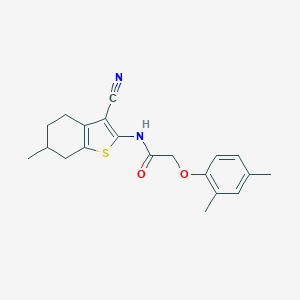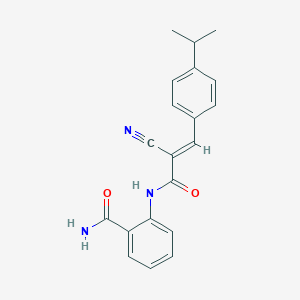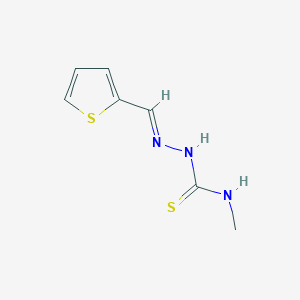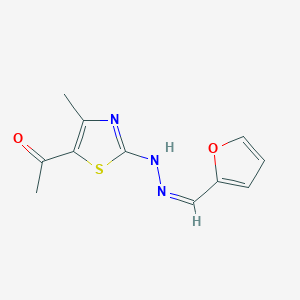![molecular formula C13H20N2O3 B255273 N'-[2-(3,4-dimethoxyphenyl)ethyl]-N,N-dimethylurea](/img/structure/B255273.png)
N'-[2-(3,4-dimethoxyphenyl)ethyl]-N,N-dimethylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-[2-(3,4-dimethoxyphenyl)ethyl]-N,N-dimethylurea, also known as DMU, is a chemical compound that has been widely studied for its potential applications in various fields of science. DMU is a white crystalline powder that is soluble in organic solvents and has a molecular formula of C13H20N2O3.
作用机制
N'-[2-(3,4-dimethoxyphenyl)ethyl]-N,N-dimethylurea exerts its effects through multiple mechanisms of action. This compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators such as prostaglandins. This compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for the upregulation of antioxidant enzymes and the detoxification of harmful substances.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. This compound has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), which can protect cells from oxidative damage. This compound has also been shown to decrease the production of inflammatory mediators such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which can reduce inflammation in various tissues and organs.
实验室实验的优点和局限性
N'-[2-(3,4-dimethoxyphenyl)ethyl]-N,N-dimethylurea has several advantages as a research tool. This compound is a relatively stable compound that can be easily synthesized in the laboratory. This compound is also soluble in organic solvents, making it easy to handle in experimental settings. However, this compound has some limitations as a research tool. This compound is not readily available commercially, which can make it difficult to obtain for research purposes. Additionally, this compound has not been extensively studied in vivo, so its effects in living organisms are not well understood.
未来方向
There are several future directions for research on N'-[2-(3,4-dimethoxyphenyl)ethyl]-N,N-dimethylurea. One direction is to further investigate the anticancer properties of this compound and its potential use in cancer therapy. Another direction is to explore the potential use of this compound as an anti-inflammatory agent in various diseases and conditions. Additionally, future research could focus on the development of novel this compound derivatives with improved efficacy and reduced toxicity.
合成方法
N'-[2-(3,4-dimethoxyphenyl)ethyl]-N,N-dimethylurea can be synthesized by reacting 3,4-dimethoxyphenethylamine with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a product along with the byproduct dimethylamine hydrochloride.
科学研究应用
N'-[2-(3,4-dimethoxyphenyl)ethyl]-N,N-dimethylurea has been extensively studied for its potential use as an antioxidant, anticancer, and anti-inflammatory agent. This compound has been shown to possess significant antioxidant properties that can protect cells from oxidative damage caused by free radicals. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, this compound has been shown to possess anti-inflammatory properties that can reduce inflammation in various tissues and organs.
属性
分子式 |
C13H20N2O3 |
|---|---|
分子量 |
252.31 g/mol |
IUPAC 名称 |
3-[2-(3,4-dimethoxyphenyl)ethyl]-1,1-dimethylurea |
InChI |
InChI=1S/C13H20N2O3/c1-15(2)13(16)14-8-7-10-5-6-11(17-3)12(9-10)18-4/h5-6,9H,7-8H2,1-4H3,(H,14,16) |
InChI 键 |
OZROATRBZYDZHF-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)NCCC1=CC(=C(C=C1)OC)OC |
规范 SMILES |
CN(C)C(=O)NCCC1=CC(=C(C=C1)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(Z)-[1-(1,3-benzothiazol-2-yl)-5-imino-3-methylpyrazol-4-ylidene]amino]-4-methoxyaniline](/img/structure/B255191.png)
![methyl 2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255192.png)

![6-Amino-5-(3-morpholin-4-ylpropyl)pyrrolo[2,3-b]pyrazine-2,3,7-tricarbonitrile](/img/structure/B255194.png)
![N'-[(E)-(5-ethoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B255196.png)

![5-chloro-4-[2-[(Z)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B255200.png)
![4-(2-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide](/img/structure/B255201.png)
![N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]cyclohexanecarbohydrazide](/img/structure/B255202.png)
![Ethyl 4-[2-(3-bromo-4-methoxybenzoyl)hydrazino]-4-oxo-2-butenoate](/img/structure/B255204.png)
![Ethyl 4-{2-[(2-methylphenoxy)acetyl]hydrazino}-4-oxobutanoate](/img/structure/B255205.png)
![3-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)propanamide](/img/structure/B255216.png)

